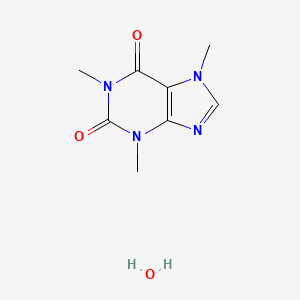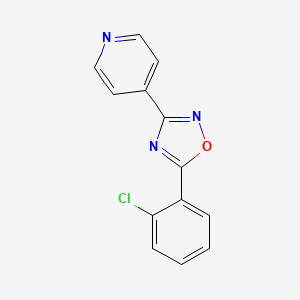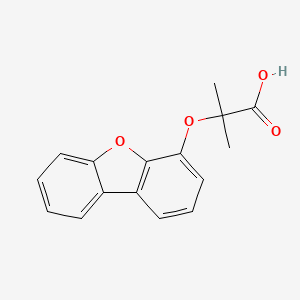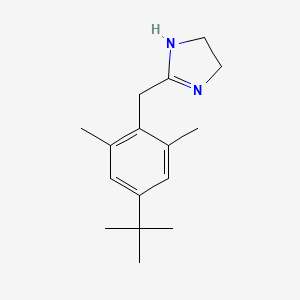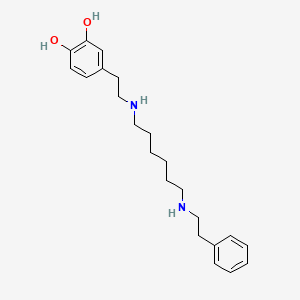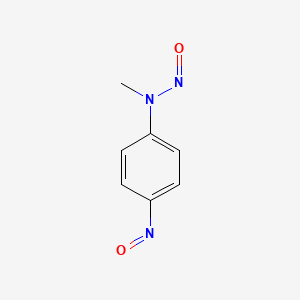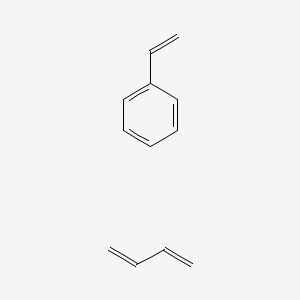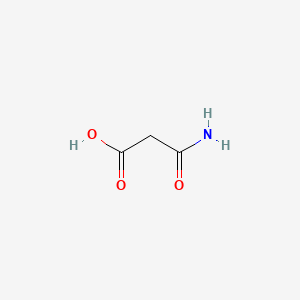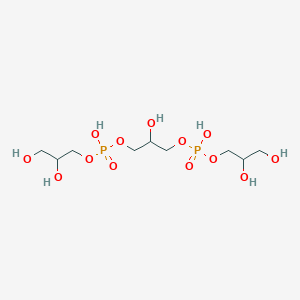
Bis(glycerophospho)glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(glycerophospho)glycerol is a glycerol phosphate that consists of a linear array of three glycerol units connected by phosphodiester linkages.
Scientific Research Applications
Dentistry Applications
Bis-GMA-based resins, which share structural similarities with bis(glycerophospho)glycerol, are widely used in dentistry for composites and sealants. These resins are known for their mechanical strength and durability. However, concerns have been raised regarding the release of resin components, such as BPA, and their potential estrogenic effects. Short-term exposure to these materials is considered to pose insignificant estrogenic risks, but long-term effects warrant further investigation (Söderholm & Mariotti, 1999).
Environmental Health and Toxicology
The replacement of BPA, due to its endocrine-disrupting properties, has led to the development of alternative substances. However, the safety profiles of these substitutes, such as bisphenol S (BPS) and bisphenol F (BPF), are also under scrutiny. Research suggests that these alternatives may exhibit similar endocrine-disrupting activities and reproductive toxicities as BPA, raising concerns about their use as safer options (den Braver-Sewradj et al., 2020).
Properties
Molecular Formula |
C9H22O13P2 |
|---|---|
Molecular Weight |
400.21 g/mol |
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C9H22O13P2/c10-1-7(12)3-19-23(15,16)21-5-9(14)6-22-24(17,18)20-4-8(13)2-11/h7-14H,1-6H2,(H,15,16)(H,17,18) |
InChI Key |
RCBRFGAYXGRKBS-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)(O)OCC(COP(=O)(O)OCC(CO)O)O)O)O |
Canonical SMILES |
C(C(COP(=O)(O)OCC(COP(=O)(O)OCC(CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


